![molecular formula C26H47NO B14317096 3-[Ethyl(octadecyl)amino]phenol CAS No. 105191-74-0](/img/structure/B14317096.png)
3-[Ethyl(octadecyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(octadecyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, specifically, has an ethyl(octadecyl)amino group attached to the phenol ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(octadecyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an amine. For instance, starting with 3-bromo phenol, the reaction with ethyl(octadecyl)amine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of phenols, including substituted phenols like this compound, often involves the hydroxylation of arylboronic acids. This method is scalable and can be performed under mild, green conditions using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(octadecyl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-[Ethyl(octadecyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Ethyl(octadecyl)amino]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The ethyl(octadecyl)amino group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
3-Aminophenol: Similar structure but with an amino group instead of the ethyl(octadecyl)amino group.
4-Ethylphenol: Similar structure but with an ethyl group attached to the benzene ring.
Uniqueness
3-[Ethyl(octadecyl)amino]phenol is unique due to the presence of the long alkyl chain (octadecyl) and the ethyl group attached to the amino group. This structure imparts distinct physical and chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
105191-74-0 |
|---|---|
Molecular Formula |
C26H47NO |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-[ethyl(octadecyl)amino]phenol |
InChI |
InChI=1S/C26H47NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(4-2)25-21-20-22-26(28)24-25/h20-22,24,28H,3-19,23H2,1-2H3 |
InChI Key |
MXGVVALOHKCYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)


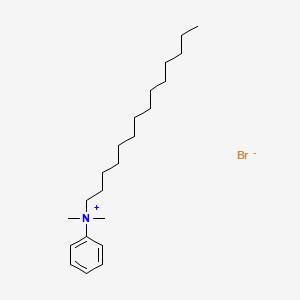
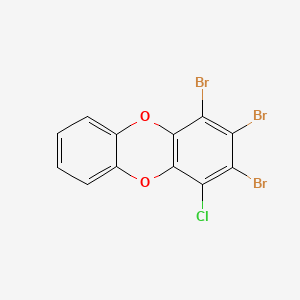
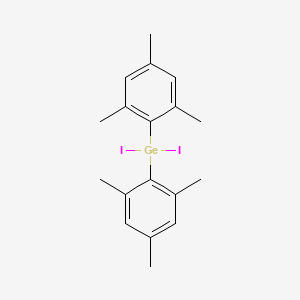
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
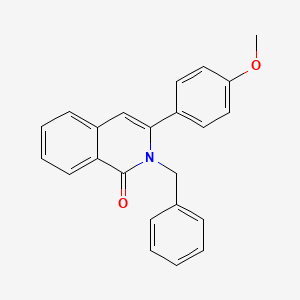
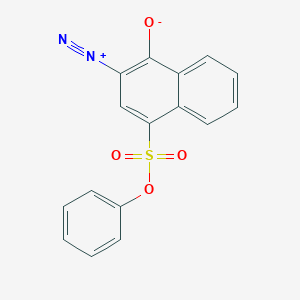
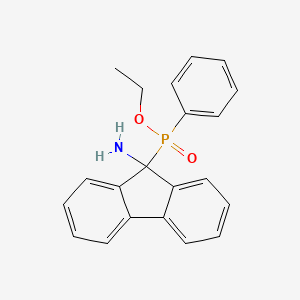
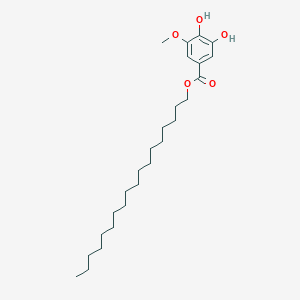
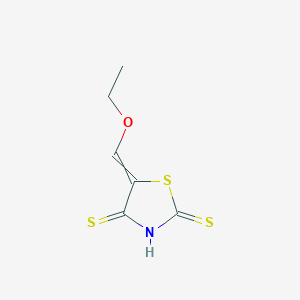
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
